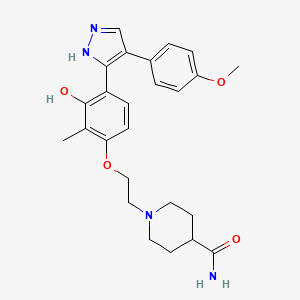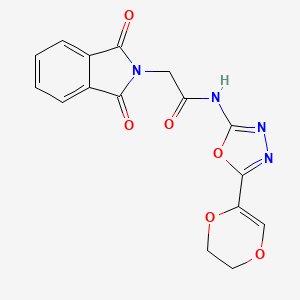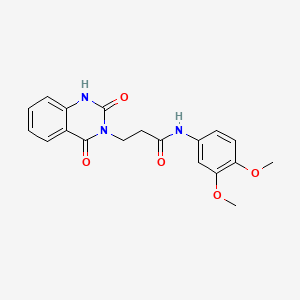![molecular formula C14H10ClN3O2 B2497379 2-[(3-クロロ-2-メチルフェニル)アミノ]-5-ニトロベンゾニトリル CAS No. 945299-67-2](/img/structure/B2497379.png)
2-[(3-クロロ-2-メチルフェニル)アミノ]-5-ニトロベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C14H10ClN3O2 and its molecular weight is 287.7. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症および鎮痛作用
トルフェナム酸は、非ステロイド性抗炎症薬(NSAIDs)のクラスに属します。その主な用途は、炎症を軽減し、痛みを和らげることです。以下に、そのメカニズムを示します。
抗がん作用
最近の研究では、トルフェナム酸が抗がん作用を示す可能性が示唆されています。
神経保護の可能性
トルフェナム酸は、神経保護に有望な効果を示しています。
カルシウムチャネル遮断
- トルフェナム酸は、ヒト多形核白血球(PMNL)におけるカルシウム流入を阻害します。 この性質は、免疫応答と炎症に影響を与える可能性があります .
その他の潜在的な用途
作用機序
Target of Action
It is structurally similar to tolfenamic acid , which targets cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it could prevent the conversion of arachidonic acid to prostaglandins , molecules involved in inflammation and pain signaling.
Biochemical Pathways
The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , reducing the production of prostaglandins and thus alleviating inflammation and pain . The inhibition of pantothenate kinase could affect the Coenzyme A (CoA) synthesis pathway , potentially influencing energy metabolism .
Pharmacokinetics
Its structural analog, tolfenamic acid, is known to be well absorbed and widely distributed in the body . It’s reasonable to hypothesize that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile might have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, changes in CoA levels could have various downstream effects on cellular metabolism .
生化学分析
Biochemical Properties
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile plays a vital role in biochemical reactions. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. This interaction inhibits the formation of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile interacts with proteins involved in the regulation of gene expression, such as transcription factors, influencing various cellular processes .
Cellular Effects
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of essential transcription factors . This compound also induces apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenases, preventing the formation of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain. Additionally, 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile promotes the degradation of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile remains stable under specific conditions, maintaining its biochemical properties . Prolonged exposure may lead to degradation, affecting its efficacy and cellular interactions .
Dosage Effects in Animal Models
The effects of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and minimizing potential side effects.
Metabolic Pathways
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetics and pharmacodynamics . Additionally, 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile affects metabolic flux and metabolite levels, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, ensuring its intracellular localization . Once inside the cells, it interacts with binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile exhibits specific subcellular localization, influencing its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and regulates gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and cellular effects.
特性
IUPAC Name |
2-(3-chloro-2-methylanilino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-9-12(15)3-2-4-13(9)17-14-6-5-11(18(19)20)7-10(14)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKHBPWVZVOLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)




![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)
![N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2497309.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)



![2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2497317.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
